
Nona-2,4-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nona-2,4-dienoic acid can be achieved through various organic synthesis methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketone compounds to produce multi-substituted 2,4-dienamides . Another method involves the use of Pseudomonas cruciviae S93B1, which produces enzymes that can degrade aromatic hydrocarbons to form compounds like this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes, where specific strains of bacteria are employed to catalyze the formation of the compound from precursor molecules. These processes are optimized for large-scale production to meet industrial demands.
化学反応の分析
Types of Reactions
Nona-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form saturated fatty acids or other derivatives.
Substitution: The double bonds in the compound make it susceptible to substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the compound.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be used in different applications.
科学的研究の応用
Nona-2,4-dienoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on lipid metabolism.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants .
作用機序
The mechanism of action of nona-2,4-dienoic acid involves its interaction with specific enzymes and molecular targets. For example, in the 3-phenylpropionate catabolic pathway found in Escherichia coli, the compound undergoes meta-ring cleavage reactions catalyzed by enzymes like 2,3-dihydroxyphenyl-propionate 1,2-dioxygenase and 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioate 5,6-hydrolase . These reactions lead to the formation of intermediates that are further processed in metabolic pathways.
類似化合物との比較
Nona-2,4-dienoic acid can be compared with other medium-chain fatty acids, such as:
Hexa-2,4-dienoic acid: Another medium-chain fatty acid with similar properties but a shorter carbon chain.
Decadienoic acid: A longer-chain fatty acid with ten carbon atoms and two double bonds.
2Z,4E-nonadienoic acid: A stereoisomer of this compound with different spatial arrangement of the double bonds.
These compounds share similar chemical properties but differ in their chain length, degree of unsaturation, and specific applications.
特性
CAS番号 |
21643-39-0 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
nona-2,4-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h5-8H,2-4H2,1H3,(H,10,11) |
InChIキー |
YAWXLPDXHPHGPX-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


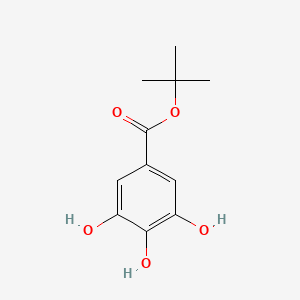
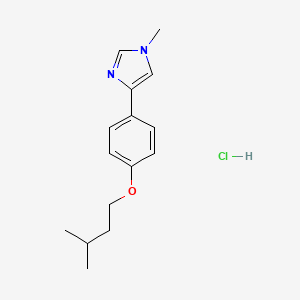

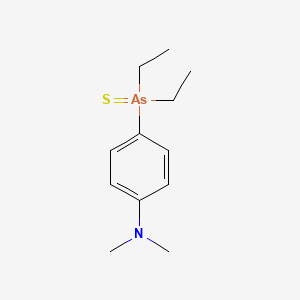
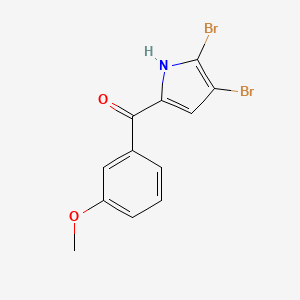
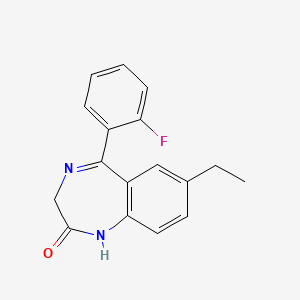
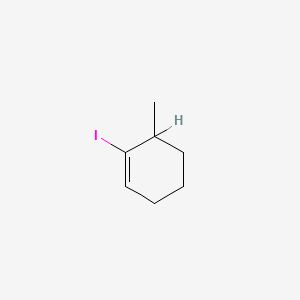


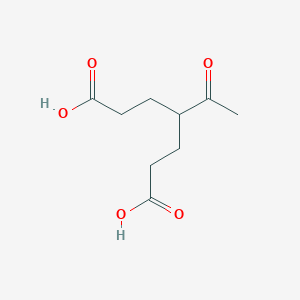
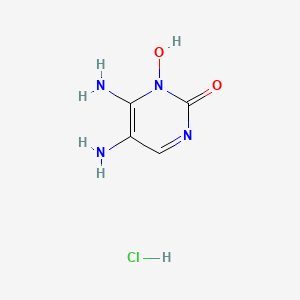
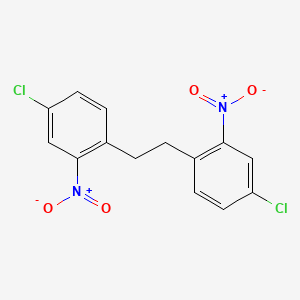
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)
